molecular formula C10H18N2O3 B1478124 Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone CAS No. 2097985-48-1

Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone

Cat. No. B1478124
CAS RN: 2097985-48-1
M. Wt: 214.26 g/mol
InChI Key: MHCZVRLHLANQCJ-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone, commonly known as AEP, is an organic compound that is widely used in the scientific research field. AEP is a derivative of pyrrolidone, a cyclic organic compound, and is used in the synthesis of various compounds. AEP is also used in the synthesis of a variety of pharmaceutical and medicinal compounds, as well as in the preparation of various organic compounds.

Scientific Research Applications

Catalytic Asymmetric Synthesis

A practical approach to preparing enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidine, has been developed. This compound was used for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This demonstrates the potential of azetidine derivatives as chiral units in asymmetric synthesis, with the bulky ferrocenyl group playing a crucial role in enantioselectivities (Wang et al., 2008).

Synthesis of Substituted Azetidinones

Research on the design of 2-azetidinones scaffold has shown significant biological and pharmacological potential. A study described the synthesis of substituted azetidinones derived from a dimer of Apremilast, showcasing the importance of azetidinone scaffolds in medicinal chemistry (Jagannadham et al., 2019).

Drug Metabolism and Bioactivation Studies

Investigations into the metabolism of strained rings, such as azetidines, have revealed unique metabolic pathways. For instance, AZD1979, an azetidinyl-containing compound, undergoes glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation. This highlights the role of azetidines in studying drug metabolism and the potential for discovering novel metabolic pathways (Li et al., 2019).

Novel Synthetic Routes and Mechanisms

The synthesis and evaluation of azetidinones in various chemical reactions have been explored, including their role as intermediates in the synthesis of functionalized compounds. For example, the rearrangement of azetidinones into methyl omega-alkylaminopentenoates via transient aziridines and azetidines has been studied, shedding light on novel synthetic routes and mechanisms involving azetidinones (Dejaegher & de Kimpe, 2004).

Pharmacological Potentials

Azetidinone derivatives have shown promise in various pharmacological applications. For instance, novel 1,2,4 -Triazole incorporated azetidin-2-one analogues have been studied for their anti-tubercular activity, demonstrating the utility of azetidinones in the development of new therapeutic agents (Thomas, George, & Harindran, 2014).

properties

IUPAC Name

azetidin-3-yl-(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-2-15-9-6-12(5-8(9)13)10(14)7-3-11-4-7/h7-9,11,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCZVRLHLANQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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